molecular formula C10H10Cl2O B11085617 ((2,2-Dichlorocyclopropyl)methoxy)benzene

((2,2-Dichlorocyclopropyl)methoxy)benzene

Cat. No.: B11085617
M. Wt: 217.09 g/mol
InChI Key: ASAXEAXTLCZSGH-UHFFFAOYSA-N
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Description

((2,2-Dichlorocyclopropyl)methoxy)benzene: is an organic compound with the molecular formula C10H10Cl2O. It is characterized by a benzene ring substituted with a methoxy group attached to a 2,2-dichlorocyclopropyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2,2-Dichlorocyclopropyl)methoxy)benzene typically involves the reaction of benzene with 2,2-dichlorocyclopropylmethanol in the presence of a strong base. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: Br2, Cl2, FeCl3

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives

    Reduction: Formation of cyclopropylmethanol derivatives

    Substitution: Formation of halogenated benzene derivatives

Scientific Research Applications

Chemistry: ((2,2-Dichlorocyclopropyl)methoxy)benzene is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a probe to study the effects of cyclopropyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ((2,2-Dichlorocyclopropyl)methoxy)benzene involves its interaction with molecular targets through its cyclopropyl and methoxy groups. These interactions can lead to various chemical transformations, including nucleophilic substitution and electrophilic aromatic substitution . The specific pathways and molecular targets depend on the context of its use in chemical reactions or biological systems.

Comparison with Similar Compounds

Comparison: ((2,2-Dichlorocyclopropyl)methoxy)benzene is unique due to the presence of both a methoxy group and a dichlorocyclopropyl group attached to the benzene ring.

Properties

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

(2,2-dichlorocyclopropyl)methoxybenzene

InChI

InChI=1S/C10H10Cl2O/c11-10(12)6-8(10)7-13-9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

ASAXEAXTLCZSGH-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)COC2=CC=CC=C2

Origin of Product

United States

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